Product packaging for 13,14-Dihydro PGE1(Cat. No.:CAS No. 19313-28-1)

13,14-Dihydro PGE1

Número de catálogo: B156275
Número CAS: 19313-28-1
Peso molecular: 356.5 g/mol
Clave InChI: DPOINJQWXDTOSF-DODZYUBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

13,14-Dihydro-PGE1 is a primary and biologically active metabolite of Prostaglandin E1 (PGE1, Alprostadil) formed in vivo through the reduction of the 13,14-double bond . Research demonstrates that this metabolite possesses similar biological activities to the parent compound, PGE1, indicating that the therapeutic effects observed during PGE1 infusion are likely attributable to the combined action of both PGE1 and 13,14-dihydro-PGE1 . This compound is therefore a critical tool for researchers aiming to deconvolve the complex pharmacology of PGE1 therapy. A key area of research for 13,14-dihydro-PGE1 is in the study of cardiovascular function and platelet biology. The metabolite exhibits significant antiplatelet activity by inhibiting ADP-induced platelet aggregation . Furthermore, studies have revealed a notable synergistic effect between 13,14-dihydro-PGE1 and nitric oxide (NO), a key signaling molecule in the vascular system, leading to an enhanced inhibitory effect on platelet aggregation . This synergism is of substantial interest for investigating pathways that regulate thrombosis and vascular tone. The mechanism of action of 13,14-dihydro-PGE1, like other E-prostaglandins, is associated with the modulation of adenylcyclase and an increase in intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and inhibition of platelet function . Its formation and activity are particularly relevant in neonatal research involving ductus arteriosus patency, as well as in studies focused on peripheral vasodilation and vascular diseases . For scientists, 13,14-dihydro-PGE1 is an essential pharmacologically active metabolite for accurate in vitro modeling of PGE1's effects and for exploring the distinct roles of prostaglandin metabolites in physiological and pathophysiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O5 B156275 13,14-Dihydro PGE1 CAS No. 19313-28-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-DODZYUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317965
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19313-28-1
Record name Dihydro-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19313-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Endogenous Formation and Biochemical Pathways of 13,14 Dihydro Pge1

In Vivo Biosynthesis from Prostaglandin (B15479496) E1

The formation of 13,14-Dihydro-PGE1 in the body is a multi-step enzymatic process that begins with its precursor, Prostaglandin E1 (PGE1). This conversion is a key part of the metabolic pathway that modulates the activity of E-series prostaglandins (B1171923).

Enzymatic Conversion Mechanisms of Prostaglandin E1 to 13,14-Dihydro-PGE1

The biosynthesis of 13,14-Dihydro-PGE1 from PGE1 is not a direct conversion but rather a sequence of enzymatic reactions. The initial and rate-limiting step in the inactivation of PGE1 is the oxidation of the C-15 hydroxyl group. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , yielding 15-keto-PGE1 .

Following this oxidation, the double bond between carbons 13 and 14 of 15-keto-PGE1 is reduced. This crucial step is mediated by the enzyme 15-keto-prostaglandin Δ¹³-reductase , resulting in the formation of 15-keto-13,14-dihydro-PGE1 nih.gov. This intermediate is generally considered to have significantly reduced biological activity compared to PGE1.

The final step in the formation of 13,14-Dihydro-PGE1 involves the reduction of the keto group at the C-15 position of 15-keto-13,14-dihydro-PGE1. This reaction is catalyzed by an NADPH-dependent carbonyl reductase (also known as 15-ketoreductase) nih.gov. This enzymatic action restores a hydroxyl group at the C-15 position, yielding the biologically active metabolite, 13,14-Dihydro-PGE1.

Role of Prostaglandin-13-Reductase in Prostaglandin Metabolism

Prostaglandin-13-Reductase, more specifically named 15-keto-prostaglandin Δ¹³-reductase, plays a pivotal role in the metabolism and inactivation of various prostaglandins, not limited to the PGE1 series nih.gov. Its primary function is to reduce the C13-C14 double bond present in the 15-keto metabolites of prostaglandins nih.govbio-rad.com. This action is a common pathway for the degradation of prostaglandins like PGE2 as well nih.govhmdb.ca. By converting the 15-keto prostaglandins into their 13,14-dihydro forms, this enzyme contributes to the rapid systemic clearance of these potent lipid mediators, ensuring their effects remain localized and transient hmdb.cafoodb.ca. The resulting 13,14-dihydro-15-keto metabolites are typically less active, marking a key step in the biological inactivation cascade nih.gov.

Precursor-Product Relationships within the Prostaglandin E1 Metabolic Cascade

The metabolic cascade of Prostaglandin E1 is a well-defined pathway involving sequential enzymatic modifications. PGE1, synthesized from dihomo-γ-linolenic acid, serves as the primary precursor nih.gov. Its metabolism initiates the formation of a series of products, each with distinct biological properties.

The direct product of PGE1 metabolism is 15-keto-PGE1, which is then rapidly converted to 15-keto-13,14-dihydro-PGE1. This latter compound serves as the immediate precursor to 13,14-Dihydro-PGE1 nih.gov. Significantly, while the 15-keto metabolites are largely inactive, 13,14-Dihydro-PGE1 retains substantial biological activity, in some cases comparable to the parent PGE1 nih.govcaymanchem.com. This demonstrates that the metabolic cascade is not solely for inactivation but also for the generation of other active mediators. The formation of 13,14-dihydro-PGE1 has been demonstrated in vivo during intravenous infusion of PGE1 nih.govnih.govnih.gov.

Enzymatic Steps in the Conversion of PGE1 to 13,14-Dihydro-PGE1

EnzymeSubstrateProduct
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Prostaglandin E1 (PGE1)15-Keto-PGE1
15-Keto-Prostaglandin Δ¹³-Reductase15-Keto-PGE115-Keto-13,14-dihydro-PGE1
Carbonyl Reductase (15-Ketoreductase)15-Keto-13,14-dihydro-PGE113,14-Dihydro-PGE1

Metabolic Fate and Inactivation Pathways of 13,14-Dihydro-PGE1

Once formed, 13,14-Dihydro-PGE1 is subject to further metabolic processes that ultimately lead to its inactivation and excretion. These pathways ensure the tight regulation of its biological effects.

Further Enzymatic Transformations of 13,14-Dihydro-PGE1

The primary route for the inactivation of 13,14-Dihydro-PGE1 mirrors the initial step in PGE1 metabolism. The C-15 hydroxyl group of 13,14-Dihydro-PGE1 is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form the corresponding ketone, 15-keto-13,14-dihydro-PGE1 nih.govnih.govcaymanchem.com. This conversion renders the molecule biologically inactive medchemexpress.comcaymanchem.com. Following this key inactivation step, the molecule undergoes further degradation, typically through beta-oxidation of the carboxylic acid side chain and omega-oxidation of the alkyl side chain, leading to the formation of shorter-chain dicarboxylic acids that are excreted in the urine nih.govcaymanchem.com.

Formation and Biological Activity Profile of 15-Keto-13,14-Dihydro-PGE1

15-Keto-13,14-dihydro-PGE1 is a central metabolite in the PGE1 pathway. It is formed from two precursors: the reduction of 15-keto-PGE1 by 15-keto-prostaglandin Δ¹³-reductase, and the oxidation of 13,14-dihydro-PGE1 by 15-PGDH nih.govnih.govcaymanchem.com.

Unlike PGE1 and its active metabolite 13,14-dihydro-PGE1, 15-keto-13,14-dihydro-PGE1 is considered to be an inactive or, at best, a very weak metabolite caymanchem.commedchemexpress.comcaymanchem.com. Its primary role appears to be as an intermediate in the catabolic pathway of PGE1. Research on its biological activity has focused on its effect on platelet aggregation. Studies have shown that it is a very weak inhibitor of ADP-induced platelet aggregation, with an IC₅₀ value several orders of magnitude higher than that of PGE1 or 13,14-dihydro-PGE1 caymanchem.comcaymanchem.comnih.gov. For instance, its IC₅₀ has been reported as 14.8 µg/mL (approximately 41,750 nM), highlighting its minimal biological activity compared to its precursors medchemexpress.comcaymanchem.comnih.gov.

Comparative Biological Activity: Inhibition of ADP-Induced Platelet Aggregation

CompoundReported IC₅₀ (in vitro)
Prostaglandin E1 (PGE1)~40 nM caymanchem.com
13,14-Dihydro-PGE1~31 nM caymanchem.comabcam.com
15-Keto-13,14-Dihydro-PGE154 µM (54,000 nM) caymanchem.com / 14.8 µg/mL caymanchem.comnih.gov

Investigation of Theoretical Metabolites: 13,14-Dihydro-19(R)-hydroxy Prostaglandin E1

Further metabolism of 13,14-Dihydro-PGE1 is theoretically possible. One such postulated downstream product is 13,14-Dihydro-19(R)-hydroxy Prostaglandin E1. This compound is considered a theoretical metabolite of 13,14-Dihydro-PGE1 that would be formed by the action of an ω-1 hydroxylase enzyme. However, there are currently no known reports detailing the actual biosynthesis or the biological activity of 13,14-Dihydro-19(R)-hydroxy Prostaglandin E1 in biological systems.

Cellular and Tissue Metabolism Specificities

The metabolism of prostaglandins is characterized by rapid and efficient processes that occur in specific tissues, ensuring their localized action. The enzymes responsible for the conversion of PGE1 to 13,14-Dihydro-PGE1 are distributed throughout various tissues in the body.

Pulmonary Metabolism Considerations and First-Pass Elimination

The lungs are a primary and highly efficient site for the metabolism of circulating prostaglandins, including PGE1. This organ serves as a critical metabolic barrier, contributing to the rapid "first-pass elimination" of these compounds from the arterial circulation. The pulmonary vascular bed contains high concentrations of the key enzymes responsible for prostaglandin inactivation, such as 15-PGDH.

Upon passage through the lungs, a significant portion of PGE1 is rapidly converted to its 15-keto and subsequently 13,14-dihydro-15-keto metabolites. This swift inactivation within the pulmonary circulation is a major reason for the short half-life of intravenously administered PGE1. Consequently, the lungs are a major site for the generation of the precursors that lead to the formation of 13,14-Dihydro-PGE1.

Molecular and Cellular Mechanisms of Action of 13,14 Dihydro Pge1

Receptor Binding and Activation Profiles

Interaction with Prostanoid Receptors (e.g., IP, EP Receptors)

13,14-Dihydro-PGE1, as a metabolite of PGE1, is recognized to interact with the family of prostanoid receptors, which are G-protein coupled receptors. These include the prostacyclin receptor (IP) and the various subtypes of the prostaglandin (B15479496) E2 receptor (EP). While extensive binding profiles across all prostanoid receptors for 13,14-Dihydro-PGE1 are not widely documented, its biological activity, which is often comparable to that of PGE1, strongly suggests an interaction with a similar set of receptors. google.com

Research has shown that PGE1 itself interacts with EP3 and IP receptors on human platelets, but not EP4 receptors. nih.gov In contrast, studies on recombinant human EP receptors have demonstrated that PGE1 binds to all four EP subtypes (EP1, EP2, EP3, and EP4). dntb.gov.ua

A key piece of evidence for the direct interaction of 13,14-Dihydro-PGE1 with prostanoid receptors comes from a study on recombinant human EP4 receptors expressed in human embryonic kidney (HEK-293) cells. In this system, 13,14-Dihydro-PGE1 demonstrated a binding affinity (Ki) of 3.07 nM. acs.org This high affinity underscores the EP4 receptor as a significant target for this metabolite. For comparison, the parent compound, PGE1, exhibited a Ki of 1.45 nM at the same receptor, indicating that the reduction of the C13-C14 double bond results in only a minor decrease in binding affinity for the EP4 receptor. acs.org

The functional consequence of this receptor interaction is evident in studies on platelet aggregation. 13,14-Dihydro-PGE1 is a potent inhibitor of ADP-induced platelet aggregation, with a reported IC50 value of 31 nM in human platelet-rich plasma. aacrjournals.orgioz.ac.cn This effect is slightly more potent than that of PGE1, which has an IC50 of 40 nM in the same assay. aacrjournals.org This potent anti-platelet activity is consistent with the activation of receptors that lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), such as the IP and EP4 receptors.

Interactive Table: Binding Affinity and Functional Potency of 13,14-Dihydro-PGE1 and PGE1

CompoundReceptor/AssayValueSource(s)
13,14-Dihydro-PGE1 Human EP4 Receptor (Ki)3.07 nM acs.org
ADP-induced Platelet Aggregation (IC50)31 nM aacrjournals.orgioz.ac.cn
PGE1 Human EP4 Receptor (Ki)1.45 nM acs.org
ADP-induced Platelet Aggregation (IC50)40 nM aacrjournals.org

Structure-Activity Relationship Studies for Receptor Affinity and Selectivity

The structural difference between PGE1 and its 13,14-dihydro metabolite is the saturation of the double bond between carbons 13 and 14. Structure-activity relationship studies on prostaglandins (B1171923) have provided insights into the importance of this region for receptor interaction.

The comparable, and in some cases slightly enhanced, biological potency of 13,14-Dihydro-PGE1 compared to PGE1 suggests that the C13-C14 double bond is not an absolute requirement for high-affinity binding and activation of certain prostanoid receptors, particularly those involved in inhibiting platelet aggregation. The high affinity of 13,14-Dihydro-PGE1 for the EP4 receptor further supports this. acs.org

Studies on other 13,14-dihydro prostaglandin analogues have also shown that the removal of this double bond can be well-tolerated and can even lead to improved selectivity for certain receptors. For instance, the development of 13,14-dihydro-PGF1α analogues has yielded potent and selective ligands for the human FP receptor. nih.gov This indicates that modifications in this part of the prostaglandin structure can fine-tune receptor selectivity.

In the context of PGE analogues, the saturation of the C13-C14 bond in 13,14-dihydro-16-phenyl-omega-tetranor PGE2 was part of a strategy to create more metabolically stable and tissue-selective compounds. nih.gov The resulting analogue displayed a noteworthy tissue-selective hypotensive profile, highlighting how modifications to the omega side chain, in combination with the saturation of the C13-C14 bond, can alter the pharmacological profile.

Intracellular Signaling Pathways Modulated by 13,14-Dihydro-PGE1

Modulation of Adenylate Cyclase Activity

A primary mechanism through which 13,14-Dihydro-PGE1 exerts its cellular effects is by modulating the activity of adenylate cyclase, a key enzyme in intracellular signaling. Research has demonstrated that 13,14-Dihydro-PGE1 can activate adenylate cyclase in NCB-20 hybrid cells, with a reported activation constant (Kact) of 668 nM. aacrjournals.org The activation of adenylate cyclase leads to the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

The interaction of 13,14-Dihydro-PGE1 with Gs-coupled receptors, such as the IP and EP4 receptors, is the likely mechanism for this stimulation of adenylate cyclase activity. google.comphysiology.org

Regulation of Cyclic Adenosine Monophosphate (cAMP) Signaling

As a direct consequence of adenylate cyclase activation, 13,14-Dihydro-PGE1 leads to an increase in intracellular levels of cAMP. aacrjournals.org This second messenger plays a pivotal role in a multitude of cellular processes. The inhibitory effect of 13,14-Dihydro-PGE1 on platelet aggregation is a classic example of a cAMP-mediated response. dntb.gov.uaaacrjournals.orgnih.gov Increased cAMP levels in platelets inhibit their activation, adhesion, and aggregation, thereby contributing to the antithrombotic effects of this compound.

The comparable potency of 13,14-Dihydro-PGE1 and PGE1 in inhibiting platelet aggregation suggests that both compounds are effective in elevating intracellular cAMP to similar levels.

Downstream Kinase Activation (e.g., PKA Signaling)

The elevation of intracellular cAMP by 13,14-Dihydro-PGE1 leads to the activation of downstream effector molecules, most notably Protein Kinase A (PKA). While direct studies demonstrating PKA activation by 13,14-Dihydro-PGE1 are limited, this can be inferred from its known mechanism of action. PKA is a primary target of cAMP, and its activation is a well-established consequence of increased cAMP levels. lipidbank.jpnih.gov

Evidence for the involvement of the PKA pathway comes from studies on PGE1, which shares a similar receptor activation profile with its dihydro-metabolite. PGE1, acting through the EP4 receptor, has been shown to elevate cAMP and activate PKA signaling, which in turn leads to the phosphorylation and subsequent degradation of the transcription factor GLI2. aacrjournals.orgioz.ac.cn Significantly, 13,14-Dihydro-PGE1 was found to have a comparable potency to PGE1 in inhibiting GLI2 activity, strongly suggesting that it operates through the same cAMP-PKA signaling cascade. aacrjournals.org The activation of PKA by 13,14-Dihydro-PGE1 is therefore a critical step in mediating its downstream cellular effects.

Enzymatic Interactions and Regulation within Cellular Systems

The metabolic fate and regulatory role of 13,14-Dihydro-PGE1 are governed by its interactions with various enzymes, particularly those involved in prostaglandin and lipid metabolism.

Prostaglandin reductases are key enzymes in the catabolism and inactivation of prostaglandins. Prostaglandin Reductase 2 (PTGR2) and Prostaglandin Reductase 3 (PTGR3) are both classified as 15-oxoprostaglandin 13-reductases (EC 1.3.1.48). uniprot.orguniprot.orggenecards.orguniprot.org Their primary function is to catalyze the NADPH-dependent reduction of the C13-C14 double bond of 15-keto-prostaglandins. genecards.orgnih.gov

For instance, PTGR2 efficiently converts 15-keto-PGE2 into 15-keto-13,14-dihydro-PGE2. genecards.orgnih.gov The substrates for these enzymes are specifically prostaglandins with a keto group at the C15 position. The available evidence does not indicate that 13,14-Dihydro-PGE1, which possesses a hydroxyl group at C15, is a direct substrate for PTGR2 or PTGR3. Instead, these enzymes act on its 15-keto counterpart. The catalytic reactions listed for both human and mouse PTGR2 and PTGR3 show the conversion of a 13,14-dihydro-15-oxo-prostaglandin to a 15-oxoprostaglandin, indicating the reverse reaction direction relative to their primary reductase function. uniprot.orguniprot.orguniprot.orguniprot.org

Table 2: Substrate Profile of Prostaglandin Reductases
EnzymePrimary FunctionKey SubstratesKey ProductsReference
PTGR215-oxoprostaglandin 13-reductase15-Keto-PGE1, 15-Keto-PGE215-Keto-13,14-dihydro-PGE1, 15-Keto-13,14-dihydro-PGE2 uniprot.orgnih.gov
PTGR315-oxoprostaglandin 13-reductase15-Keto-PGE2, 15-Keto-PGF2-alpha13,14-dihydro-15-oxo-prostaglandin E2, 13,14-dihydro-15-oxo-PGF2alpha uniprot.org

13,14-Dihydro-PGE1 is a recognized, biologically active metabolite of PGE1. nih.gov Its formation has been demonstrated in vivo in neonates receiving intravenous infusions of PGE1, where its plasma concentrations were found to be significant. nih.gov This confirms that enzymatic pathways exist for the direct conversion of PGE1 to 13,14-Dihydro-PGE1.

Beyond its own synthesis and degradation, 13,14-Dihydro-PGE1 influences broader lipid metabolism. Research in rabbits on a high-cholesterol diet showed that administration of 13,14-Dihydro-PGE1 significantly decreased the influx of low-density lipoprotein (LDL) into the aortic wall. nih.gov This effect was comparable to that of its parent compound, PGE1, and was particularly pronounced in areas of the aorta with damaged or regenerating endothelium. nih.gov These findings suggest that 13,14-Dihydro-PGE1 has a beneficial role in modulating vascular wall lipid metabolism by reducing the arterial entry of LDL. nih.gov

Biological Functions and Physiological Roles at the Cellular Level

Modulation of Platelet Function

13,14-Dihydro-PGE1 is a noteworthy modulator of platelet activity, exhibiting potent anti-aggregatory properties.

Anti-aggregatory Properties: Mechanisms of Inhibition of Platelet Aggregation

13,14-Dihydro-PGE1 inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). abcam.comebiohippo.com The primary mechanism behind this inhibition involves the stimulation of adenylate cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.govaustinpublishinggroup.comendotell.ch Elevated cAMP levels counteract platelet activation by inhibiting phospholipase C activation and subsequently reducing the mobilization of calcium from intracellular stores. nih.gov This effectively antagonizes the pro-aggregatory signals initiated by agonists like ADP. nih.govpharmgkb.org

Studies have determined the half-maximal inhibitory concentration (IC50) for 13,14-Dihydro-PGE1's inhibition of ADP-induced platelet aggregation to be 31 nM in human platelet-rich plasma and 21 nM in washed platelets. ebiohippo.comcaymanchem.com Another study reported an ID50 of 10.8 ng/mL in platelet-rich plasma. nih.govmedchemexpress.commedchemexpress.com

Comparative Anti-platelet Potency with Prostaglandin (B15479496) E1 and Analogues

Research indicates that 13,14-Dihydro-PGE1 possesses anti-platelet potency comparable to its parent compound, PGE1. ebiohippo.comcaymanchem.comnih.gov In fact, some evidence suggests it may be a slightly more potent inhibitor of ADP-induced human platelet aggregation than PGE1, which has an IC50 value of 40 nM. caymanchem.com Another study found the efficacy of 13,14-Dihydro-PGE1 in inhibiting ADP-induced platelet aggregation to be 76.4% of that of PGE1. nih.gov

Table 1: Comparative Anti-platelet Potency

Compound IC50 / ID50 Platelet Preparation Reference
13,14-Dihydro-PGE1 31 nM Human Platelet-Rich Plasma ebiohippo.comcaymanchem.com
21 nM Washed Platelets ebiohippo.comcaymanchem.com
10.8 ng/mL Platelet-Rich Plasma nih.govmedchemexpress.commedchemexpress.com
Prostaglandin E1 (PGE1) 40 nM Not Specified caymanchem.com
8.25 ng/mL Platelet-Rich Plasma nih.gov

Synergistic Effects with Endogenous Mediators (e.g., Nitric Oxide)

13,14-Dihydro-PGE1 exhibits an additive, and at times synergistic, effect with nitric oxide (NO) in inhibiting platelet aggregation. nih.gov While both 13,14-Dihydro-PGE1 and NO individually inhibit ADP-induced platelet aggregation, their combined application results in a more pronounced anti-aggregatory effect. nih.gov This interaction is of potential clinical significance as the therapeutic administration of PGE1 leads to the formation of its biologically active metabolite, 13,14-Dihydro-PGE1, which can then act in concert with endogenous NO. nih.gov

Vascular and Smooth Muscle Cell Responses

Beyond its effects on platelets, 13,14-Dihydro-PGE1 also influences the function of vascular and smooth muscle cells.

Vasodilatory Mechanisms and Effects on Blood Pressure Regulation

Prostaglandin E1, the parent compound of 13,14-Dihydro-PGE1, is known to be a vasodilator. glpbio.comresearchgate.net This vasodilation is mediated, at least in part, by the stimulation of cAMP production in vascular smooth muscle cells. nih.gov While the direct vasodilatory mechanisms of 13,14-Dihydro-PGE1 are not as extensively detailed, its structural and functional similarity to PGE1 suggests a comparable role in promoting vasodilation and thereby contributing to the regulation of blood pressure. PGE1 has been shown to induce the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor, in human cardiac myocytes through a cAMP-dependent mechanism. nih.gov

Influence on Vascular Tone Regulation

The endothelium plays a crucial role in maintaining vascular homeostasis and regulating vascular tone. opencardiovascularmedicinejournal.com Prostaglandins (B1171923), including PGE1 and its metabolites, are key players in this process. While PGE1 generally exhibits vasodilatory effects, studies have also noted that at a comparable molar potency, 13,14-Dihydro-PGE1 can show stronger contractile and less relaxing effects on certain vessel preparations compared to PGE1. nih.gov This suggests a complex and potentially vessel-specific influence on vascular tone. Additionally, both PGE1 and 13,14-Dihydro-PGE1 have been shown to decrease the influx of low-density lipoprotein (LDL) into the aortic wall, a beneficial effect on vascular wall lipid metabolism. nih.gov

Impact on Cellular Proliferation and Thromboresistance

13,14-Dihydroprostaglandin E1 (13,14-dihydro-PGE1), a primary and biologically active metabolite of Prostaglandin E1 (PGE1), demonstrates significant activity in modulating cellular processes related to vascular health. nih.gov Notably, it has been identified as an antimitotic agent, suggesting a role in the inhibition of cellular proliferation. abcam.com

The compound's contribution to thromboresistance—the ability of blood vessels to resist thrombus formation—is a key area of its biological function. Research has shown that 13,14-dihydro-PGE1 is a potent inhibitor of platelet aggregation. abcam.commedchemexpress.com Studies using a cross-perfusion technique in rabbits revealed that pretreatment with 13,14-dihydro-PGE1 rendered the arterial wall less thrombogenic, an effect comparable in potency to that of its parent compound, PGE1. nih.gov This effect is primarily achieved through its action on the vascular wall rather than on the platelets themselves. nih.gov In vitro perfusion of human saphenous vein segments further confirmed that 13,14-dihydro-PGE1 and PGE1 have a comparable potency in inducing thromboresistance. nih.gov

Table 1: Inhibitory Effects of 13,14-Dihydro-PGE1 on Platelet Aggregation

Compound Test System Agonist IC₅₀ / ID₅₀ Value Source
13,14-Dihydro-PGE1 Human Platelets - 10-100 nmol/l nih.gov
13,14-Dihydro-PGE1 Human Platelet-Rich Plasma (PRP) ADP 31 nM abcam.comcaymanchem.com
13,14-Dihydro-PGE1 Washed Human Platelets ADP 21 nM caymanchem.comcaymanchem.com
13,14-Dihydro-PGE1 Human Platelet-Rich Plasma (PRP) ADP 10.8 ng/mL medchemexpress.comnih.gov
PGE1 Human Platelet-Rich Plasma (PRP) ADP 40 nM caymanchem.comcaymanchem.com

| PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 8.25 ng/mL | nih.gov |

Immunomodulatory and Inflammatory Responses

Role in Inflammatory Pathways and Regulation

13,14-Dihydro-PGE1 plays a role in the regulation of inflammatory responses, largely mirroring the known anti-inflammatory effects of its parent compound, PGE1. nih.govnih.gov Prostaglandins of the E series are recognized for their potent anti-inflammatory activity. nih.gov The action of 13,14-dihydro-PGE1 contributes to these effects by modulating key cellular activities involved in inflammation. Specifically, the compound inhibits the generation of superoxide (B77818) anions from human neutrophils (polymorphonuclear leukocytes, or PMNs). nih.gov Superoxide anions are toxic metabolites and potent phlogistic mediators that contribute to tissue injury at sites of inflammation. nih.gov By inhibiting their production, 13,14-dihydro-PGE1 helps to downregulate the inflammatory cascade.

Effects on Leukocyte Function (e.g., Antineutrophil Properties)

A significant aspect of the biological activity of 13,14-dihydro-PGE1 is its direct effect on leukocyte function, particularly its antineutrophil properties. nih.govnih.gov In vitro studies have demonstrated a significant and concentration-dependent inhibition of receptor-mediated activation of human neutrophils by 13,14-dihydro-PGE1. nih.gov The compound was found to be equipotent to PGE1 in this regard. nih.gov

Its specific actions on neutrophils include:

Inhibition of Superoxide Anion Generation: It effectively halts the production of these damaging reactive oxygen species. nih.gov

Inhibition of Lysosomal Enzyme Release: It prevents the degranulation of neutrophils and the subsequent release of lysosomal enzymes into the extracellular environment. nih.gov

These inhibitory effects on neutrophil activation are crucial, as these cells are central to the inflammatory process and can cause significant tissue damage when over-activated. nih.govnih.gov

Table 2: Effects of 13,14-Dihydro-PGE1 on Human Neutrophil Function

Function Measured Effect Potency Comparison Source
Superoxide Anion Generation Inhibition Equipotent to PGE1 nih.gov
Lysosomal Enzyme Release Inhibition Equipotent to PGE1 nih.gov

| Receptor-Mediated Activation | Inhibition | Potency similar to PGE1 | nih.govnih.gov |

Cellular Homeostasis and Intercellular Communication

Role in General Cell Signaling Processes

13,14-Dihydro-PGE1 participates in crucial cell signaling pathways to exert its biological effects. Its inhibitory actions on both platelets and neutrophils are directly associated with concentration-dependent increases in intracellular cyclic adenosine monophosphate (cAMP). nih.gov This indicates that the compound activates the adenylate cyclase pathway, a fundamental signaling cascade in many cell types. caymanchem.comcaymanchem.com

Activation of adenylate cyclase in NCB-20 hybrid cells by 13,14-dihydro-PGE1 has been demonstrated, further confirming its role in this signaling pathway. caymanchem.comcaymanchem.com The increase in cAMP levels within platelets leads to the inhibition of phospholipase C activation and a reduction in calcium mobilization from intracellular stores, ultimately preventing platelet aggregation. nih.gov

Furthermore, research has explored the interaction of 13,14-dihydro-PGE1 with other signaling molecules. An additive, though not synergistic, antiplatelet effect was observed when 13,14-dihydro-PGE1 was combined with nitric oxide (NO), a stimulator of the cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov This suggests that the compound's activity can be part of a complex network of signaling pathways that regulate cellular function.

Membrane Stabilization Properties

Direct research specifically detailing the membrane stabilization properties of 13,14-Dihydro-PGE1 is limited in the current scientific literature. However, studies on its parent compound, Prostaglandin E1 (PGE1), have shown that it can exert protective effects by stabilizing membrane microviscosity. hmdb.ca Research has also indicated that PGE1 affects temperature-induced membrane lipid phase transitions in human blood platelets. researchgate.net While 13,14-Dihydro-PGE1 is a primary, biologically active metabolite of PGE1, further investigation is required to explicitly determine if and how it contributes to membrane stabilization. nih.gov

Influence on Lipid Transport Mechanisms

13,14-Dihydro-PGE1 has a notable influence on lipid transport mechanisms, particularly concerning low-density lipoprotein (LDL) cholesterol. Research demonstrates that it plays a beneficial role in the lipid metabolism of the vascular wall by reducing the entry of LDL into the aorta. nih.govscite.ai

A study conducted on rabbits fed a cholesterol-supplemented diet examined the effects of 13,14-Dihydro-PGE1 on LDL influx into the aortic wall after endothelial injury. The findings showed a significant reduction in LDL uptake in rabbits treated with 13,14-Dihydro-PGE1 compared to controls. This effect was comparable to that of its parent compound, PGE1, and was most pronounced in areas of the aorta that were re-endothelialized or remained de-endothelialized. nih.gov These results indicate a comparable beneficial effect of both 13,14-Dihydro-PGE1 and PGE1 on vascular wall lipid metabolism. nih.gov

Table 1: Effect of 13,14-Dihydro-PGE1 on LDL Influx in Rabbit Aorta

Treatment Group Outcome Significance Reference
Control (Sham-treatment) Baseline LDL Influx N/A nih.gov
13,14-Dihydro-PGE1 Significantly lower LDL influx into the aorta compared to controls P < 0.001 nih.gov
Prostaglandin E1 (PGE1) Significantly lower LDL influx into the aorta compared to controls P < 0.001 nih.gov

| Comparison | No significant difference found between the effects of 13,14-Dihydro-PGE1 and PGE1 on arterial LDL entry. | - | nih.gov |

Novel Biological Activities and Pathway Regulation

Inhibition of GLI2 Activity and Hedgehog Pathway Modulation

A significant novel activity of 13,14-Dihydro-PGE1 is its role in modulating the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and cancer. caymanchem.com Aberrant activation of this pathway is linked to several cancers, and the transcription factor Glioma-associated oncogene homolog 2 (GLI2) is a key mediator of its signaling. medchemexpress.com

Research has identified Prostaglandin E1 (PGE1) as a potent antagonist of GLI2. medchemexpress.com Mechanistically, PGE1 is shown to inhibit Hedgehog signaling through the EP4 receptor, which leads to an increase in cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA) activity. This cascade promotes the phosphorylation and subsequent degradation of the GLI2 protein. medchemexpress.com

Crucially, studies examining the primary metabolites of PGE1 found that 13,14-Dihydro-PGE1 also inhibits GLI2 activity with a potency comparable to that of PGE1 itself. This finding suggests that the modulatory effect on the Hedgehog pathway is retained, and not limited, by the metabolism of PGE1 to 13,14-Dihydro-PGE1. medchemexpress.com This activity is particularly relevant for overcoming drug resistance in certain tumors that rely on GLI2 amplification. medchemexpress.com

Table 2: Research Findings on Hedgehog Pathway Modulation

Compound Activity Mechanism of Action (Inferred from parent compound) Significance Reference
Prostaglandin E1 (PGE1) Potent GLI2 antagonist Acts through EP4 receptor to enhance cAMP-PKA signaling, leading to GLI2 phosphorylation and degradation. Overcomes resistance to standard Hedgehog pathway inhibitors. medchemexpress.com
13,14-Dihydro-PGE1 Inhibits GLI2 activity Displays a comparable potency to PGE1. Suggests that the fast metabolism of PGE1 does not limit its activity against GLI2-driven tumor growth. medchemexpress.com

Potential Contributions to Broader Physiological Processes

As a principal and biologically active metabolite of PGE1, 13,14-Dihydro-PGE1 contributes to a range of physiological processes, often with similar potency to its precursor. nih.govmedchemexpress.com

One of its most well-documented activities is the inhibition of platelet aggregation. It is a potent inhibitor of ADP-induced platelet aggregation in both human platelet-rich plasma and washed platelets, with some research indicating it is slightly more potent than PGE1 in this function. medchemexpress.com This action is significant in the context of cardiovascular physiology and hemostasis.

Furthermore, its ability to decrease the influx of LDL into the arterial wall points to a role in vascular health and the modulation of lipid metabolism within blood vessels. nih.gov The compound also activates adenylate cyclase in certain cell types, a fundamental process in signal transduction. medchemexpress.com The formation of 13,14-Dihydro-PGE1 in vivo means that the pharmacological effects observed during the administration of PGE1 are likely attributable to the combined actions of both the parent compound and this active metabolite. nih.gov

Table 3: Mentioned Compounds

Compound Name Abbreviation/Synonym
13,14-Dihydroprostaglandin E1 13,14-Dihydro-PGE1, PGE0
Prostaglandin E1 PGE1, Alprostadil
Low-Density Lipoprotein LDL
Glioma-associated oncogene homolog 2 GLI2
Cyclic Adenosine Monophosphate cAMP
Protein Kinase A PKA
15-keto-13,14-dihydro-PGE1 -

Synthetic Methodologies for 13,14 Dihydro Prostaglandin E1 and Its Analogues

Chemical Synthesis from Prostaglandin (B15479496) E1 Precursors

Chemical synthesis of 13,14-Dihydro-PGE1 often involves modifications of the PGE1 structure. PGE1 itself is a naturally occurring prostaglandin derived from dihomo-gamma-linolenic acid. hmdb.casigmaaldrich.com

Hydrogenation Approaches (e.g., Catalytic Reduction of the 13,14 Double Bond)

Catalytic hydrogenation is a key method for the reduction of double bonds in organic molecules. In the context of prostaglandins (B1171923), the conjugated dienone system in PGE1 can be reduced via catalytic hydrogenation to form dihydro prostaglandins. benchchem.com Specifically, the reduction of the Δ13 double bond in PGE1 leads to the formation of 13,14-Dihydro-PGE1. This transformation involves the addition of two hydrogen atoms across the 13 and 14 positions. benchchem.com

While catalytic hydrogenation is a common approach, achieving regioselectivity when multiple double bonds are present, such as in PGE2 (which has double bonds at the 5,6 and 13,14 positions), can be challenging. Early methods for the hydrogenation of PGE2 in certain solvents and with various catalysts often resulted in mixtures of products, including starting material, 13,14-dihydro-PGE1, and other derivatives. google.com Developing regioselective catalytic reduction processes, particularly for the 5,6 double bond to yield PGE1 from PGE2, has been an area of focus in prostaglandin synthesis. google.com

Stereochemical Considerations in Synthesis

Stereochemistry plays a critical role in the synthesis of prostaglandins and their analogues, as the biological activity is highly dependent on the correct spatial arrangement of functional groups. Prostaglandins typically possess several chiral centers, including a hydroxyl group with the (S)-configuration at C15 and a trans double bond at C13 in the natural series. uab.cat

In the biosynthesis of prostaglandins, enzymes like cyclooxygenases (COX-1 and COX-2) are crucial for establishing the correct stereochemistry. These enzymes catalyze the oxygenation of arachidonic acid, leading to the formation of prostaglandin G2, which contains five chiral centers. nih.gov Specific amino acids within the active site of these enzymes, such as Ser-530 and Val-349, have been identified as critical determinants in controlling the stereochemistry, particularly at the C15 position, ensuring the formation of the biologically active (15S)-hydroxyl group. nih.govresearchgate.net Mutations in these residues can lead to the formation of prostaglandins with altered stereochemistry, such as the (15R)-configuration. nih.govresearchgate.net

In chemical synthesis, controlling stereochemistry often involves strategies like asymmetric catalysis. For example, asymmetric Michael addition has been employed to establish the desired (R)-configurations at the C8 and C12 positions during the synthesis of PGE1. researchgate.net Chiral cuprates have been used in such reactions to achieve high enantioselectivity. benchchem.com

Total Synthesis Approaches for Prostaglandin Derivatives

Total synthesis provides routes to prostaglandins and their derivatives starting from simpler, readily available precursors. Various strategies have been developed over the years for the total synthesis of prostaglandins, including early approaches like the Corey synthesis of PGE1. nih.gov

Strategies for Structurally Simplified Prostaglandins

The synthesis of structurally simplified prostaglandin analogues has been explored to identify compounds with specific biological activities. These simplified analogues may involve modifications such as the substitution of the C13 to C20 chain with a shorter alkyl moiety or variations in the acid side chain. nih.gov These synthetic routes aim to produce compounds that retain desired pharmacological properties while potentially offering advantages in synthesis or metabolic stability. nih.gov

Total synthesis strategies for prostaglandin derivatives often involve the construction of the characteristic five-membered ring and the introduction of the side chains with the correct stereochemistry. Approaches can include radical anion oxidative cyclization, copper-mediated coupling, and enantioselective reduction reactions. nih.gov Metal-catalyzed metathesis reactions have also been utilized in the synthesis of prostaglandins and their intermediates. google.com

Synthesis of Chemically Modified Analogues for Research

Chemically modified analogues of prostaglandins are synthesized to investigate structure-activity relationships and develop compounds with improved potency, selectivity, or metabolic profiles.

Synthesis of 13,14-Dihydro-Prostaglandin F1α Analogues

The synthesis of 13,14-Dihydro-Prostaglandin F1α (13,14-Dihydro-PGF1α) analogues has been pursued, for instance, in the search for potent and selective ligands for specific prostaglandin receptors, such as the human FP receptor. idrblab.netnih.gov These analogues lack the double bond present in the natural ligand PGF2α but can still retain binding affinity. nih.gov

Synthetic routes for 13,14-Dihydro-PGF1α analogues can involve the construction of the prostaglandin core structure with the desired modifications. For example, the synthesis of 3-hetero-13,14-dihydro prostaglandin F1α analogues has been reported, utilizing a multi-component process and enantioselective methods for the construction of the side chains. researchgate.net

Synthesis of Isotopically Labeled Standards for Metabolite Quantification

The accurate quantification of prostaglandin metabolites, including 13,14-Dihydro-PGE1 and its analogues, in biological samples is crucial for understanding their roles in various physiological and pathological processes. Due to the often low endogenous concentrations and the complexity of biological matrices, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed. A cornerstone of reliable quantitative analysis using these techniques is the use of stable isotope-labeled internal standards (SIL-IS). These standards are chemically identical to the analyte of interest but contain one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This isotopic labeling results in a mass shift detectable by mass spectrometry, allowing the labeled standard to be distinguished from the endogenous analyte. Because the labeled standard behaves similarly to the analyte during sample preparation, extraction, and ionization, it can effectively correct for matrix effects and variations in analytical recovery, thereby improving the accuracy and reproducibility of the quantification. researchgate.net

The synthesis of isotopically labeled standards for prostaglandin metabolites often involves incorporating the stable isotope into a suitable precursor or intermediate late in the synthetic route. This strategy minimizes the cost associated with using isotopically enriched starting materials throughout a lengthy synthesis and helps preserve the isotopic integrity of the label in the final product. Deuterium (B1214612) labeling is a common approach for preparing labeled prostaglandin standards. For instance, deuterated forms of PGE1, such as PGE1-d4, have been utilized as internal standards in LC-MS/MS methods for the quantification of related metabolites, including 13,14-dihydro-15-keto-PGE1. nih.gov

Specific synthetic strategies for incorporating isotopic labels into prostaglandin structures or their metabolites can involve various chemical transformations. While detailed synthetic schemes for isotopically labeled 13,14-Dihydro-PGE1 were not extensively detailed in the search results, the synthesis of other related isotopically labeled prostaglandins and metabolites highlights common approaches. For example, the synthesis of isotopically labeled tetranor-PGE1, a urinary metabolite of PGE1 and PGE2, has been reported, involving the late-stage incorporation of an isotopically labeled side-chain. researchgate.net General methods for preparing deuterium-labeled compounds, including transition metal-catalyzed hydrogen-deuterium exchange reactions, offer potential routes for introducing deuterium atoms into prostaglandin structures at specific positions. mdpi.com

The availability of isotopically labeled standards, such as 13,14-Dihydro-15-keto prostaglandin E1-d4 and 13,14-Dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4, underscores the established methodologies for synthesizing these crucial analytical tools. medchemexpress.commedchemexpress.eumedchemexpress.com These labeled compounds serve as essential internal standards in targeted metabolomics studies using LC-MS/MS, enabling the accurate and sensitive quantification of endogenous prostaglandin metabolites in complex biological matrices like plasma or tissue samples. nih.govrsc.org

The use of stable isotope-labeled internal standards is considered a best practice in quantitative mass spectrometry-based metabolomics and lipidomics, providing a robust method to account for variations introduced during sample processing and analysis, ultimately leading to more reliable and accurate determination of metabolite concentrations. researchgate.netwaters.com

Analytical and Detection Methodologies in 13,14 Dihydro Pge1 Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating 13,14-Dihydro-PGE1 from complex biological mixtures and its numerous structural isomers and metabolites before detection. Liquid chromatography (LC) is generally preferred over gas chromatography (GC) for the analysis of a wide range of eicosanoids, as GC often necessitates derivatization to enhance volatility and thermal stability. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Prostaglandin (B15479496) Analysis

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC/MS), is a prominent technique in eicosanoid profiling. nih.govresearchgate.netspringernature.com Reverse-phase HPLC is commonly employed for the separation of eicosanoids, often utilizing C18 columns. escholarship.orgnih.govmdpi.comnih.govspringernature.comlipidmaps.orgdiva-portal.org While HPLC with UV detection has been used, its sensitivity and selectivity are often insufficient for the analysis of most oxylipins due to their limited UV absorption properties. mdpi.com Historically, HPLC combined with radioimmunoassay has also been utilized for measuring levels of 13,14-Dihydro-PGE1. nih.govebi.ac.uk

Liquid Chromatography (LC) in Lipidomic Analysis

Liquid chromatography-mass spectrometry (LC-MS) techniques are fundamental tools in lipidomics and metabolomics for the detection of endogenous compounds, including eicosanoids. researchgate.netfrontiersin.orgfrontiersin.orgresearchgate.net Ultra-performance liquid chromatography (UPLC), a type of LC that uses smaller particles for faster and more efficient separations, coupled with tandem mass spectrometry (UPLC-MS/MS), is widely applied for profiling eicosanoids in various biological samples, such as cells and biological fluids. nih.govmdpi.com The increasing use of LC-MS/MS methods reflects their ability to analyze eicosanoids in complex biological matrices with high sensitivity and selectivity. researchgate.netnih.gov Furthermore, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) enables comprehensive analysis of a large number of lipid mediators simultaneously. lcms.czshimadzu.com

Mass Spectrometry-Based Detection

Mass spectrometry (MS), especially in combination with liquid chromatography (LC-MS), is extensively used for the analysis of biomolecules, including eicosanoids. researchgate.netescholarship.orgnih.gov Tandem mass spectrometry (MS/MS), often employing multiple reaction monitoring (MRM), provides high sensitivity and selectivity for the profiling and quantification of individual eicosanoid species. researchgate.netescholarship.orgnih.govmdpi.comnih.govlipidmaps.orglcms.czshimadzu.comnih.gov The optimization of MRM transitions is a critical step to ensure the specific detection of target analytes like 13,14-Dihydro-PGE1. nih.govnih.govlipidmaps.orglcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Plasma Concentration Measurement

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is recognized as a highly specific and sensitive method for determining the concentrations of prostaglandins (B1171923) and their metabolites in plasma. nih.gov Studies have employed GC/triple stage quadrupole mass spectrometry (GC/MS/MS) to measure basal levels of 13,14-Dihydro-PGE1 in plasma, reporting levels that were often close to or below the detection limits of the assay methods. nih.govebi.ac.uk While GC-MS/MS offers high sensitivity and the ability to resolve isomeric compounds, it requires sample derivatization to make the analytes volatile. nih.govresearchgate.net The use of deuterated internal standards, such as 13,14-dihydro Prostaglandin E1-d4, is common practice to improve the accuracy and reliability of quantification by GC- or LC-mass spectrometry. caymanchem.com

Research findings using GC-MS/MS have provided insights into the plasma concentrations of 13,14-Dihydro-PGE1. For instance, in a study involving intravenous infusion of PGE1 in newborns, plasma concentrations of 13,14-dihydro-PGE1 ranged from 3 to 62 pg/ml, with a median of 45.5 pg/ml. nih.gov Another study in healthy male volunteers reported endogenous plasma concentrations of 13,14-dihydro-PGE1 ranging from 0.8 to 1.3 pg/ml. nih.gov During intravenous infusion of PGE1, 13,14-dihydro-PGE1 plasma concentrations were observed to be significantly higher compared to placebo infusion. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most frequently used method for the analysis of eicosanoids and related lipids in biological matrices. researchgate.net UPLC-MS/MS is effectively utilized for comprehensive profiling of eicosanoids in cells and biological fluids. nih.govmdpi.com LC-MS/MS methods enable the simultaneous quantification of numerous eicosanoids in diverse biological samples, providing a broad picture of lipid mediator profiles. escholarship.orgnih.govnih.gov Targeted metabolomic profiling approaches often rely on LC-MS/MS to measure specific prostanoids. researchgate.net Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) has been successfully applied for the simultaneous quantitative analysis of various prostaglandins in samples like cell culture supernatants and serum. frontiersin.orgfrontiersin.org

Electrospray Ionization in LC-MS/MS Analysis

Electrospray ionization (ESI) is a widely used ionization technique in LC-MS/MS for the analysis of eicosanoids. escholarship.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.netlipidmaps.orgnih.gov Eicosanoids are typically detected as deprotonated molecules ([M-H]-) when using ESI in negative-ion mode, which is common for these compounds. nih.govmdpi.commdpi.comnih.govresearchgate.netfrontiersin.orgnih.gov Charge reversal derivatization is a strategy that can be employed to enhance the sensitivity of detection by ESI-MS/MS. nih.gov While ESI is prevalent, atmospheric pressure chemical ionization (APCI) is another ionization technique that has been applied in the analysis of lipids. researchgate.netresearchgate.net

Immunoassay Techniques for Detection and Quantification

Immunoassays leverage the specific binding affinity between an antigen (the analyte, e.g., 13,14-Dihydro-PGE1) and a corresponding antibody for detection and quantification. These techniques offer high sensitivity, making them suitable for measuring low levels of prostaglandins in complex biological matrices. nih.gov

Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA)

Enzyme Immunoassays (EIA), also known as Enzyme-Linked Immunosorbent Assays (ELISA), and Radioimmunoassays (RIA) are two primary immunoassay formats used in prostaglandin research. nih.govmdpi.comslideshare.net Both methods rely on a competitive binding principle, where a fixed amount of labeled analyte competes with the unlabeled analyte in the sample for a limited number of antibody binding sites. nih.govslideshare.net

In RIA, the label is a radioactive isotope, typically iodine-125, offering high sensitivity, capable of detecting substances at the picogram level. slideshare.net The amount of radiolabeled antigen bound is inversely proportional to the concentration of the unlabeled antigen in the sample. slideshare.net RIA was historically widely used for quantifying oxylipins, including certain prostaglandin metabolites, in biological fluids like plasma and urine. mdpi.com

EIA, on the other hand, utilizes an enzyme as the label instead of a radioisotope. nih.gov The enzyme catalyzes a reaction that produces a detectable signal, often a color change, which can be measured spectrophotometrically. nih.govsigmaaldrich.com EIA kits are available for the quantitative determination of various prostaglandins in biological fluids. sigmaaldrich.comwindows.net For example, a competitive EIA kit for Prostaglandin E1 (PGE1) uses a polyclonal antibody to PGE1 that competes with PGE1 in the sample or alkaline phosphatase-conjugated PGE1 for binding sites on an anti-sheep IgG antibody-coated plate. sigmaaldrich.comwindows.net The intensity of the resulting color is inversely proportional to the PGE1 concentration. sigmaaldrich.com

While specific EIA or RIA kits directly targeting 13,14-Dihydro-PGE1 were not prominently detailed in the search results, these techniques are broadly applied to prostaglandin analysis. Research on related metabolites, such as 13,14-dihydro-15-keto-prostaglandin F2 alpha (PGFM), has demonstrated the development and validation of quantitative solid-phase EIAs as viable alternatives to RIAs for measuring these compounds in plasma. nih.govfao.org This suggests the potential for similar immunoassay development for 13,14-Dihydro-PGE1.

Cross-Reactivity Considerations in Immunoassays

A critical aspect of immunoassay techniques for prostaglandins is the potential for cross-reactivity with structurally similar compounds. Due to the close structural relationship between different prostaglandins and their metabolites, an antibody raised against one prostaglandin may exhibit some binding affinity for others. mdpi.com This can lead to overestimation of the target analyte's concentration if not carefully considered and assessed.

Studies evaluating immunoassay kits for prostaglandins often report the degree of cross-reactivity with various related compounds. For instance, a PGE1 EIA kit showed varying degrees of cross-reactivity with other prostaglandins and metabolites, including 13,14-dihydro-PGE1 (1.50%), PGE2 (6.50%), and 15-keto-PGE1 (1.15%). sigmaaldrich.comwindows.net

Compound% Cross-Reactivity (PGE1 EIA)
PGE1100%
PGE26.50%
PGE32.22%
13,14-dihydro-PGE11.50%
PGE01.45%
15-keto-PGE11.15%
13,14-dihydro-15-keto-PGE10.19%
PGF1α0.14%
PGF2α0.04%
6-keto-PGF1α<0.1%
6-trans-PGE1<0.1%
PGA2<0.1%
PGD2<0.1%
13,14-dihydro-15-keto-PGF2<0.1%
Thromboxane (B8750289) B2<0.1%

*Data derived from a PGE1 EIA kit evaluation. sigmaaldrich.comwindows.net

Low cross-reactivity with analogs is a desirable characteristic for an immunoassay to ensure specificity. nih.govresearchgate.net Researchers must be aware of the potential for cross-reactivity and, where possible, utilize antibodies with high specificity for 13,14-Dihydro-PGE1 or consider sample purification steps to minimize interference from co-existing substances. sigmaaldrich.comcaymanchem.com

Emerging Analytical Approaches for Prostaglandins and Related Compounds (e.g., Capillary Electrophoresis)

Beyond traditional chromatography and immunoassay methods, emerging analytical approaches like Capillary Electrophoresis (CE) are being explored for the analysis of prostaglandins and related compounds. CE offers advantages such as high separation efficiency, minimal sample consumption, and relatively short analysis times. ubc.camdpi.com

Various CE modes, including Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), have been applied to the separation and analysis of prostaglandins. researchgate.netnih.govnih.gov For instance, a micellar electrokinetic capillary chromatography (MEKC) method was developed for the rapid separation of major prostaglandins and thromboxane B2. nih.gov This method utilized sodium dodecyl sulfate (B86663) (SDS) in the running buffer to achieve separation. nih.gov

Capillary electrophoresis coupled with mass spectrometry (CE-MS) is another promising technique, providing high separation efficiency and sensitive detection. ubc.ca CE-MS has been used for the quantitative analysis of small-molecule biomarkers, including prostaglandins. ubc.ca Studies have explored non-aqueous CE-MS for the analysis of isomeric prostaglandins. ubc.ca

While the direct application of CE specifically for 13,14-Dihydro-PGE1 analysis was not extensively detailed, the successful separation and analysis of other prostaglandins like PGE1, PGE2, PGA1, and PGB1 using CE methods researchgate.netcapes.gov.br suggest the potential applicability of these techniques for 13,14-Dihydro-PGE1, given appropriate method development and optimization. Research has demonstrated CE methods for the separation and quantification of PGE1 and its impurities. researchgate.netcapes.gov.brresearchgate.net

Sample Preparation and Stability Considerations for Research Analysis

Effective sample preparation and careful consideration of sample stability are crucial for accurate research analysis of prostaglandins and their metabolites, including 13,14-Dihydro-PGE1. Prostaglandins can be present at low concentrations in biological samples and are susceptible to degradation or transformation. creative-proteomics.comdiva-portal.org

Proper sample collection and handling are essential to prevent degradation or contamination. creative-proteomics.com Samples should ideally be assayed immediately after collection. caymanchem.comcaymanchem.com If immediate analysis is not possible, samples should be stored at low temperatures, typically -80°C, to preserve the integrity of the prostaglandins. caymanchem.comcreative-proteomics.comcaymanchem.comnih.gov Repeated freeze-thaw cycles should be minimized as they can lead to degradation. nih.govresearchgate.netcreative-proteomics.com

Extraction procedures are often necessary to isolate prostaglandins from complex biological matrices and concentrate them for analysis. Organic solvent extraction, using solvents like ethyl acetate (B1210297) or methanol, is a common method. creative-proteomics.com Solid phase extraction (SPE) is also widely used for sample cleanup and preconcentration. mdpi.comsigmaaldrich.com For example, a protocol for PGE1 analysis by EIA includes a C18 reverse phase column extraction step involving washing with ethanol (B145695) and water, followed by elution with ethyl acetate. sigmaaldrich.com

The stability of prostaglandins can vary depending on the specific compound and the storage conditions. While PGE2 has shown relative stability in certain conditions, PGD2 has been found to degrade more substantially, emphasizing the need for prompt analysis or storage at very low temperatures (-80°C). nih.gov Although specific stability data for isolated 13,14-Dihydro-PGE1 was not extensively found, studies on the stability of PGE1 solutions have shown that factors like temperature and light exposure can influence degradation, with degradation products like PGA1 being observed. nih.govresearchgate.netnih.gov These findings highlight the general instability of prostaglandins and the importance of controlled storage and handling for accurate analysis of 13,14-Dihydro-PGE1.

Clear labeling and documentation of samples, including sample type, collection date, and any pre-treatment details, are also vital for maintaining sample integrity and ensuring reliable research results. creative-proteomics.com

Future Directions and Unexplored Research Avenues for 13,14 Dihydro Pge1

Elucidation of Specific Transport Mechanisms for 13,14-Dihydro-PGE1 across Biological Barriers

A significant gap in the current understanding of 13,14-Dihydro-PGE1 is the precise mechanism by which it traverses biological barriers, such as the blood-brain barrier (BBB). Research on its parent compound, PGE1, has shown that its transport across the BBB is not passive but is mediated by specific transport systems. nih.gov Studies in rats have identified that PGE1 transport is strongly inhibited by bromocresol green, an inhibitor of the prostaglandin (B15479496) transporter (PGT), and by substrates for the organic anion transporting polypeptide subtype 2 (Oatp2), such as digoxin (B3395198) and taurocholate. nih.gov Furthermore, mRNA for both PGT and Oatp2 has been found in the capillary-rich fractions of the rat brain, suggesting these transporters are present at the BBB. nih.gov

Given that 13,14-Dihydro-PGE1 is structurally similar to PGE1, it is plausible that it utilizes the same or similar transport systems. However, this has not been experimentally verified. Future research should focus on:

In-situ perfusion studies specifically using labeled 13,14-Dihydro-PGE1 to determine its uptake kinetics across the BBB.

Competitive inhibition assays to see if known substrates of PGT and various Oatp family members can block the transport of 13,14-Dihydro-PGE1.

Cell-based transport assays using cell lines engineered to express specific transporters (e.g., PGT, OATP2B1, OATP1A2) to identify which ones are responsible for its cellular uptake and efflux.

Clarifying these transport mechanisms is crucial for understanding the metabolite's distribution and site of action, particularly its potential effects within the central nervous system.

Comprehensive Investigation of Novel Metabolic Pathways and Their Biological Consequences

While this main pathway is known, future research could provide a more comprehensive picture:

Tissue-Specific Metabolism: The relative activity of the enzymes in this pathway may differ significantly between tissues, such as the lungs, kidneys, and liver. nih.govdtic.mil Investigating how 13,14-Dihydro-PGE1 is formed and cleared in different organs could reveal tissue-specific roles.

Alternative Pathways: The existence of alternative or minor metabolic pathways for 13,14-Dihydro-PGE1 has not been thoroughly explored. Further metabolomic studies could uncover novel downstream metabolites and determine if they possess unique biological activities.

Metabolic Regulation: How various physiological or pathological states (e.g., inflammation, sepsis, ischemia) affect the activity of the enzymes responsible for producing 13,14-Dihydro-PGE1 is largely unknown. dtic.mil Understanding this regulation could provide insight into its role in disease.

Table 1: Established Metabolic Pathway of Prostaglandin E1

Precursor Enzyme/Process Metabolite Biological Activity
Prostaglandin E1 (PGE1) 15-hydroxyprostaglandin dehydrogenase 15-keto-Prostaglandin E1 Largely inactive
15-keto-Prostaglandin E1 Reductase 15-keto-13,14-dihydro-PGE1 Inactive metabolite nih.govcaymanchem.com

Deeper Understanding of Intracellular Target Interactions Beyond Canonical Receptors

The known actions of many prostaglandins (B1171923) are mediated by G-protein coupled receptors on the cell surface. 13,14-Dihydro-PGE1 has been shown to activate adenylate cyclase in NCB-20 hybrid cells, a canonical signaling pathway for E-type prostaglandins that leads to an increase in intracellular cyclic AMP (cAMP). caymanchem.com This mechanism is consistent with its potent anti-platelet aggregation effects. caymanchem.com

However, the full spectrum of its intracellular interactions remains undefined. A crucial future direction is to investigate whether 13,14-Dihydro-PGE1 interacts with targets beyond the canonical cell surface prostanoid receptors. This research should include:

Affinity-based proteomics to identify novel intracellular binding proteins.

Exploration of non-receptor-mediated effects , such as interactions with nuclear receptors, ion channels, or other signaling enzymes.

Analysis of gene expression changes following cell exposure to 13,14-Dihydro-PGE1 to uncover downstream pathways that may be regulated independently of cAMP.

A deeper understanding of these interactions is essential to explain the full range of its biological activities and to identify potential new therapeutic applications.

Research into Undefined Biological Activities and Their Molecular Underpinnings

While the anti-platelet activity of 13,14-Dihydro-PGE1 is well-documented, other biological functions are suggested but not well-defined. caymanchem.comnih.gov For example, some literature describes it as an "antimitotic agent," but the context and mechanisms behind this potential activity are not fully elaborated. abcam.com Additionally, early research suggested that both PGE1 and 13,14-dihydro-PGE1 could increase low-density lipoprotein (LDL) receptors and improve lipid metabolism in the arterial wall, a potentially significant anti-atherosclerotic effect that warrants further investigation. medchemexpress.com

The formation of significant levels of this active metabolite during therapeutic infusions of PGE1 suggests its biological role may be broader than currently appreciated. nih.govnih.gov Future research should aim to:

Systematically screen 13,14-Dihydro-PGE1 for activity in various biological assays related to inflammation, cell proliferation, angiogenesis, and metabolism.

Investigate the molecular basis for its reported antimitotic and lipid-modulating effects.

Utilize animal models of diseases like atherosclerosis or cancer to determine if 13,14-Dihydro-PGE1 has therapeutic potential beyond its vascular effects.

Uncovering these undefined activities and their molecular underpinnings could open new avenues for therapeutic development based on this stable, active metabolite of PGE1.

Q & A

Basic Research Questions

Q. How can researchers differentiate 13,14-Dihydro-PGE1 from structurally similar prostaglandins in biological samples?

  • Methodological Approach : Use enzyme-linked immunosorbent assay (ELISA) kits with validated cross-reactivity profiles. For example, commercially available kits (e.g., Abcam’s Prostaglandin E1 ELISA) show 1.5% cross-reactivity with 13,14-Dihydro-PGE1 compared to 100% for PGE1 . To enhance specificity, pair ELISA with gas chromatography-mass spectrometry (GC-MS), which distinguishes metabolites based on molecular weight and fragmentation patterns .

Q. What is the significance of 13,14-Dihydro-PGE1 as a metabolite of PGE1 in pharmacological studies?

  • Methodological Approach : Investigate its role using in vitro bioactivity assays (e.g., platelet aggregation inhibition or vasodilation). Studies show 13,14-Dihydro-PGE1 retains ~70-90% of PGE1’s activity in inhibiting platelet activation, necessitating quantification in pharmacokinetic models . Track its formation during PGE1 infusion using serial plasma sampling and GC-MS to correlate metabolite levels with clinical outcomes .

Q. What experimental models are suitable for studying 13,14-Dihydro-PGE1’s stability and degradation?

  • Methodological Approach : Conduct stability assays under physiological conditions (pH 7.4, 37°C) with high-performance liquid chromatography (HPLC) to monitor degradation products. Compare results across matrices (e.g., plasma vs. buffer) to identify enzyme-driven vs. spontaneous breakdown .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activities of 13,14-Dihydro-PGE1?

  • Methodological Approach :

  • Hypothesis Testing : Compare in vitro (e.g., isolated receptor assays) and in vivo (e.g., animal models of thrombosis) activity. Discrepancies may arise from tissue-specific metabolism or receptor isoform expression .
  • Data Normalization : Adjust for inter-study variability in metabolite quantification (e.g., GC-MS vs. ELISA) by reporting results as molar ratios relative to PGE1 .
  • Statistical Frameworks : Apply multivariate regression to isolate confounding variables (e.g., co-administered drugs, baseline prostaglandin levels) .

Q. What strategies optimize pharmacokinetic modeling of 13,14-Dihydro-PGE1 during continuous PGE1 infusion?

  • Methodological Approach :

  • Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to account for rapid pulmonary metabolism (t½ <1 min) and saturable enzyme kinetics .
  • Population Pharmacokinetics : Collect dense sampling data from neonates (a key population for ductus arteriosus studies) to address age-dependent metabolic differences .

Q. How can researchers address ethical and technical challenges in clinical trials involving 13,14-Dihydro-PGE1?

  • Methodological Approach :

  • Ethical Frameworks : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For neonatal studies, prioritize minimal blood sampling volumes and use sensitive assays (e.g., GC-MS) to reduce participant burden .
  • Data Transparency : Implement de-identification protocols compliant with GDPR for sharing pharmacokinetic datasets while protecting patient privacy .

Q. What experimental controls are critical when studying 13,14-Dihydro-PGE1’s cross-reactivity in immunoassays?

  • Methodological Approach :

  • Parallelism Testing : Validate ELISA kits by spiking biological matrices with pure 13,14-Dihydro-PGE1 and comparing recovery rates to standard curves .
  • Interference Testing : Pre-treat samples with solid-phase extraction to remove phospholipids and heterophilic antibodies, which may distort results .

Data Analysis & Reproducibility

Q. How should researchers handle variability in 13,14-Dihydro-PGE1 measurements across laboratories?

  • Methodological Approach :

  • Standardization : Use certified reference materials (e.g., PubChem CID 161273) and inter-laboratory proficiency testing .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies, adjusting for assay type and population differences .

Q. What statistical methods are recommended for analyzing dose-response relationships of 13,14-Dihydro-PGE1?

  • Methodological Approach : Use sigmoidal curve fitting (e.g., four-parameter logistic model) with bootstrapping to estimate EC50 values and 95% confidence intervals. Report Hill slopes to assess cooperativity in receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro PGE1
Reactant of Route 2
13,14-Dihydro PGE1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.